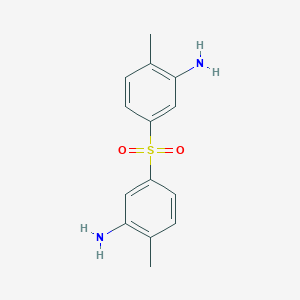
3,3'-Sulfonylbis(6-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfonylbis(6-methylaniline) is an organic compound with the molecular formula C14H16N2O2S. It is a derivative of aniline, featuring a sulfonyl group linking two 6-methylaniline units. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methylaniline) typically involves the reaction of 6-methylaniline with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with another molecule of 6-methylaniline to form the final product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-methylaniline) can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor, and the product is continuously collected, purified, and crystallized.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfonylbis(6-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
3,3’-Sulfonylbis(6-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfonylbis(6-methylaniline) involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Diaminodiphenyl sulfone: Similar structure but lacks the methyl groups.
4,4’-Sulfonylbis(2-methylaniline): Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
3,3’-Sulfonylbis(6-methylaniline) is unique due to the presence of methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonyl-linked aniline derivatives and can lead to different applications and properties.
Propriétés
Numéro CAS |
21646-47-9 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
5-(3-amino-4-methylphenyl)sulfonyl-2-methylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-9-3-5-11(7-13(9)15)19(17,18)12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
Clé InChI |
WXVXQBUEJSQZIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



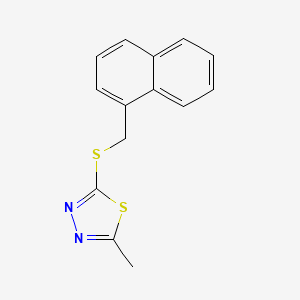
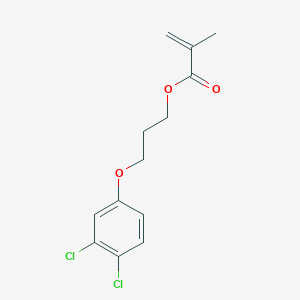
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
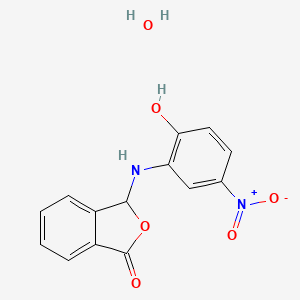
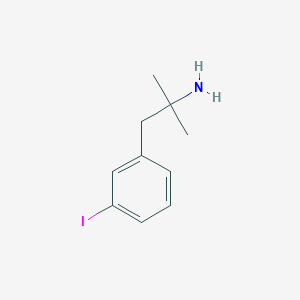
![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
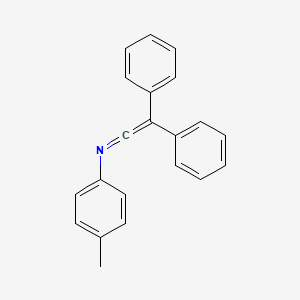

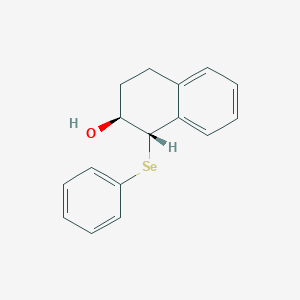
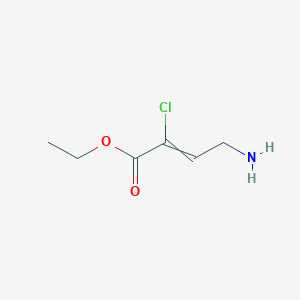
![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)
